
Triphenylmethane
Overview
Description
Triphenylmethane is an organic compound with the molecular formula (C_{19}H_{16})This compound appears as colorless to pale yellow crystals or powder and is sparingly soluble in water but dissolves in organic solvents like ethanol, ether, and benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: Triphenylmethane can be synthesized through several methods:
Friedel-Crafts Reaction: Benzene reacts with chloroform in the presence of an aluminum chloride catalyst to produce this compound: [ 3 C_6H_6 + CHCl_3 \rightarrow (C_6H_5)_3CH + 3 HCl ]
Alternative Method: Benzene reacts with carbon tetrachloride using the same catalyst to obtain the triphenylmethyl chloride-aluminum chloride adduct, which is then hydrolyzed with dilute acid: [ 3 C_6H_6 + CCl_4 + AlCl_3 \rightarrow (C_6H_5)_3CCl \cdot AlCl_3 ] [ (C_6H_5)_3CCl \cdot AlCl_3 + HCl \rightarrow (C_6H_5)_3CH ]
Reduction Method: Triphenylchloromethane can be reduced by ether under the influence of aluminum chloride, ferric chloride, or zinc chloride
Industrial Production Methods: Industrial production of this compound typically involves the Friedel-Crafts reaction due to its efficiency and scalability. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Triphenylmethane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the triphenylmethyl cation, which is stable in certain environments.
Reduction: Reduction of this compound can lead to the formation of triphenylmethanol.
Substitution: Substitution reactions involve the replacement of hydrogen atoms on the central carbon with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine in the presence of a catalyst
Major Products:
Oxidation: Triphenylmethyl cation.
Reduction: Triphenylmethanol.
Substitution: Various substituted this compound derivatives
Scientific Research Applications
Organic Synthesis
Triphenylmethane Dyes
this compound is a precursor to a class of synthetic dyes known as triarylmethane dyes, which include notable examples such as Crystal Violet and Malachite Green. These dyes are characterized by their vivid colors and are widely used in:
- Textiles : Approximately 30-40% of synthetic dyes used in the textile industry are triarylmethane dyes due to their strong tinting properties and stability .
- Biological Staining : They are employed in histological staining processes to visualize cellular components in microbiology and pathology.
- pH Indicators : Certain derivatives function as pH indicators owing to their color change properties in varying pH environments.
Pharmaceutical Applications
This compound derivatives play significant roles in drug development and therapeutic applications:
- Drug Design : The this compound scaffold is utilized to design compounds that target specific biological pathways. For example, derivatives have been explored for their potential to inhibit enzymes or modulate receptor activity .
- Anti-Cancer Agents : Some derivatives exhibit anti-cancer properties by interfering with critical cellular pathways involved in cancer progression. Their selective binding to cancer-related proteins makes them candidates for further research .
- Neurological Disorders : Research is ongoing into the use of this compound derivatives for treating neurological conditions due to their ability to cross the blood-brain barrier and interact with central nervous system targets .
Material Science
In material science, this compound contributes to the development of advanced materials:
- Polymers and Plastics : this compound-based polymers exhibit excellent mechanical and thermal properties, making them suitable for high-performance plastics used in various applications from automotive to aerospace industries .
- Coatings and Composites : Its derivatives are also used in formulating coatings that require durability and chemical resistance. These materials are crucial in electronics and protective coatings .
- Nanotechnology : The unique properties of this compound derivatives are being investigated for use in nanotechnology, including the creation of nanoscale materials with innovative functionalities .
Environmental Remediation
The widespread use of this compound dyes has raised environmental concerns due to their persistence and toxicity. Research has focused on bioremediation strategies:
- Decolorization Techniques : Studies have isolated bacterial strains capable of decolorizing triarylmethane dyes from textile wastewater. These bacteria can potentially reduce the environmental impact of dye effluents by breaking down these complex compounds .
- Health Risks : The systemic absorption of this compound dyes has been linked to health risks, including carcinogenic effects. Investigations into their environmental fate emphasize the need for effective wastewater treatment before discharge into natural water bodies .
Case Study 1: Development of Fluorescent Probes
A recent study developed Aβ oligomer-selective fluorescent probes based on this compound dyes. These probes demonstrated high selectivity for amyloid beta oligomers, which are crucial for imaging studies related to Alzheimer's disease. The synthesized probe showed enhanced fluorescence in the presence of Aβ oligomers, indicating its potential for in vivo imaging applications .
Case Study 2: Bioremediation Efforts
Research conducted on a novel bacterial strain isolated from textile wastewater revealed its capability to degrade triarylmethane dyes effectively. This strain was shown to significantly reduce dye concentrations, highlighting its potential application in bioremediation efforts to mitigate pollution from dye-laden effluents .
Mechanism of Action
The mechanism of action of triphenylmethane derivatives varies depending on their application:
Dyes and Pigments: The vivid colors of this compound dyes result from the conjugated system of the phenyl rings, which absorb visible light.
Biological Stains: These dyes interact with cellular components, staining tissues and microorganisms for microscopic examination.
Antiseptics: The antiseptic properties of certain derivatives are due to their ability to disrupt microbial cell membranes.
Comparison with Similar Compounds
Triphenylmethane is unique among triarylmethanes due to its specific structure and properties. Similar compounds include:
Triphenylmethanol: An alcohol derivative of this compound.
Triphenylmethyl Chloride: A chlorinated derivative used in organic synthesis.
Crystal Violet: A this compound dye used as a biological stain and antiseptic
In comparison, this compound itself is less reactive than its derivatives, making it a stable and versatile compound for various applications.
Biological Activity
Triphenylmethane (TPM) compounds are a class of organic molecules characterized by three phenyl groups attached to a central carbon atom. These compounds have garnered significant attention due to their diverse biological activities, including antimicrobial, antiparasitic, and potential therapeutic applications. This article explores the biological activity of this compound compounds, focusing on their mechanisms of action, efficacy against various pathogens, and relevant research findings.
Overview of this compound Compounds
This compound derivatives include well-known dyes such as gentian violet , crystal violet , and brilliant green . These compounds are widely used in various applications, from biological staining to therapeutic agents due to their potent biological effects.
Antimicrobial Activity
1. Inhibition of Bacterial Growth
TPM dyes exhibit significant antimicrobial properties against a range of bacteria. A study demonstrated that basic this compound dyes, including crystal violet and methyl green, inhibit glutamine synthesis in Staphylococcus aureus, with varying degrees of effectiveness based on pH levels. The order of inhibition was found to be brilliant green > fuchsin > malachite green > methyl green > crystal violet at pH 7.5 .
Table 1: Inhibitory Effects of Basic this compound Dyes on Glutamine Synthesis
Dye | Inhibition Order (pH 7.5) |
---|---|
Brilliant Green | Highest |
Fuchsin | High |
Malachite Green | Moderate |
Methyl Green | Low |
Crystal Violet | Lowest |
2. Antiparasitic Activity
This compound derivatives have shown promising results against parasitic infections. In a study evaluating their activity against Leishmania species, several TPM compounds demonstrated significant antiparasitic effects, with gentian violet exhibiting the highest potency (IC50 = 0.025 µM) . This study synthesized nine novel TPM derivatives and assessed their efficacy in vitro and in vivo.
Table 2: IC50 Values of this compound Compounds Against Leishmania Species
Compound | IC50 (µM) |
---|---|
Gentian Violet | 0.025 |
TPM 6 | 0.1 |
TPM 1 | 0.5 |
TPM 2 | 1.0 |
TPM 9 | 2.0 |
The biological activities of this compound compounds can be attributed to several mechanisms:
- Cell Membrane Disruption : TPM dyes interact with bacterial cell membranes, leading to increased permeability and cell lysis.
- Enzyme Inhibition : As observed in the inhibition of glutamine synthesis in S. aureus, these compounds can interfere with critical metabolic pathways.
- Binding Affinity for Proteins : Studies have shown that this compound dyes can bind to protein oligomers, affecting their structure and function .
Case Studies
Case Study 1: Antiparasitic Efficacy Against Leishmania
In a controlled laboratory setting, the efficacy of gentian violet and its derivatives was tested against L. (L.) amazonensis. Results indicated a linear relationship between drug concentration and parasite growth inhibition, highlighting the potential for clinical applications in treating leishmaniasis .
Case Study 2: Biodegradation by Fungi
Research has also explored the biodegradation potential of this compound dyes by fungi such as Trametes versicolor. This study found that while these dyes are highly toxic, they can be effectively degraded by specific fungal enzymes, suggesting an ecological application for detoxifying environments contaminated with these compounds .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling triphenylmethane in laboratory settings?
- Methodological Answer: this compound requires dry, well-ventilated storage in sealed containers to prevent dust formation. Use NIOSH/EN 166-compliant eye protection, nitrile gloves, and N95/P1 masks during handling to minimize inhalation or skin contact. Avoid draining residues; instead, collect them in closed containers for disposal. Engineering controls (e.g., fume hoods) and regular handwashing are mandatory .
Q. How can researchers determine the purity of this compound samples for baseline experiments?
- Methodological Answer: Validate purity using melting point analysis (92–94°C), supported by differential scanning calorimetry (DSC). Cross-reference with historical data (e.g., Hildebrand et al., 1917) on specific heats and phase transitions . For advanced verification, employ nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC) to detect impurities.
Q. What are the recommended disposal methods for this compound waste?
- Methodological Answer: Sweep solid residues into sealed containers and dispose via approved chemical waste facilities. Avoid aqueous disposal due to unknown ecological toxicity . For liquid waste, use solvent recovery systems or incineration in compliance with local regulations.
Advanced Research Questions
Q. How can conflicting data on this compound’s apparent molecular weight in different solvents be resolved?
- Methodological Answer: Apparent molecular weight discrepancies arise from solvent polarity effects. For example, Hildebrand et al. (1917) observed higher molecular weights in nonpolar solvents (n-heptane) due to aggregation, while benzene showed minimal deviation. Use light scattering or vapor pressure osmometry to quantify aggregation tendencies. Triangulate results with computational models (e.g., molecular dynamics simulations) .
Q. What experimental designs are optimal for studying this compound’s stability under reactive conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing this compound to strong oxidizers (e.g., HNO₃) in controlled environments. Monitor decomposition products (e.g., CO₂) via gas chromatography-mass spectrometry (GC-MS). Include inert solvents (e.g., hexane) as controls to isolate reaction pathways .
Q. How can researchers address gaps in ecological toxicity data for this compound?
- Methodological Answer: Perform Daphnia magna acute toxicity assays and soil mobility studies using OECD guidelines. For bioaccumulation potential, use quantitative structure-activity relationship (QSAR) models, validated with experimental log P (octanol-water partition coefficient) values. Publish negative results to fill data gaps .
Q. What strategies mitigate biases when interpreting this compound’s fluorescence in dye applications?
- Methodological Answer: Standardize excitation/emission wavelengths and solvent polarity to reduce variability. Use internal standards (e.g., fluorescein) for calibration. For pH-dependent studies, validate results across multiple buffer systems and avoid overreliance on single-dye derivatives .
Q. Methodological Best Practices
Q. How should researchers design experiments to reconcile contradictory thermodynamic data?
- Methodological Answer: Replicate historical experiments (e.g., Eibert, 1944) using modern instrumentation. Compare results with Hildebrand et al. (1917) under identical solvent conditions. Apply error analysis (e.g., standard deviation across triplicate runs) and publish raw datasets for transparency .
Q. What are the ethical considerations in publishing this compound research with incomplete safety data?
- Methodological Answer: Clearly disclose missing data (e.g., flash point, ecotoxicity) and adopt precautionary principles in handling. Cite ALADDIN SDS sections marked "no data available" and recommend follow-up studies .
Q. Data Management and Reporting
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
- Methodological Answer: Document reaction conditions (temperature, catalyst purity, solvent grade) in detail. Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for sharing protocols. Validate yields via independent replication by a third-party lab .
Properties
IUPAC Name |
benzhydrylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAAQKTZKLRYKHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060164 | |
Record name | Benzhydrylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Light yellow solid; [Aldrich MSDS] Light brown powder; [Alfa Aesar MSDS] | |
Record name | Triphenylmethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
519-73-3 | |
Record name | Triphenylmethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=519-73-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triphenylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519733 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TRIPHENYLMETHANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1,1',1''-methylidynetris- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzhydrylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3060164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Triphenylmethane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | TRIPHENYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O4UTW9E17 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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